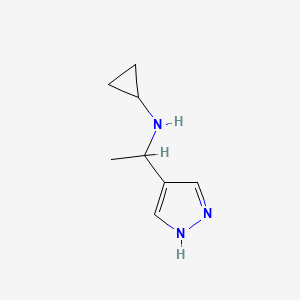

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine

描述

属性

分子式 |

C8H13N3 |

|---|---|

分子量 |

151.21 g/mol |

IUPAC 名称 |

N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine |

InChI |

InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10) |

InChI 键 |

OOAILRISSCDLGN-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CNN=C1)NC2CC2 |

产品来源 |

United States |

准备方法

Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

Pyrazole formation typically involves reacting hydrazine derivatives with α,β-unsaturated aldehydes or ketones. For example:

-

Reagents : Hydrazine hydrate and ethyl acetoacetate under acidic conditions.

-

Conditions : Reflux in ethanol (4–6 h, 70–80°C).

-

Yield : ~65–75% for 1,3,5-trimethylpyrazole derivatives.

Cyclization of Prefunctionalized Intermediates

Alternative methods use prefunctionalized hydrazines, such as:

-

Example : 4-Amino-1-ethyl-1H-pyrazole is synthesized via alkylation of 4-aminopyrazole with ethyl bromide in the presence of NaH.

Introduction of the Ethyl Side Chain

The ethyl group at the pyrazole’s 1-position is introduced via alkylation:

Direct Alkylation of Pyrazole

Reductive Amination

For pyrazoles with pre-existing amine groups:

-

Example : 1-(1H-Pyrazol-4-yl)ethan-1-one is reacted with cyclopropanamine using NaBH₃CN in methanol.

Coupling with Cyclopropanamine

The final step involves linking the ethyl-pyrazole intermediate to cyclopropanamine.

Nucleophilic Substitution

Reductive Amination

Buchwald-Hartwig Amination

For halogenated pyrazole intermediates:

One-Pot Multistep Synthesis

Recent methods consolidate steps to improve efficiency:

Sequential Alkylation-Amination

Tandem Cyclization-Coupling

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic systems are prioritized:

Continuous Flow Alkylation

-

Reactor Type : Microfluidic reactor with immobilized base.

-

Throughput : 1 kg/h with >90% purity.

Catalytic Hydrogenation

Purification and Characterization

Final purification is critical for pharmaceutical-grade material:

化学反应分析

反应类型

1-(1H-吡唑-4-基)乙基环丙胺可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的吡唑衍生物。

还原: 还原反应可以修饰吡唑环或环丙烷部分。

取代: 该化合物可以参与亲核取代反应,特别是在吡唑环上。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如卤代烷。反应条件根据所需的转化而异,但通常涉及控制温度和惰性气氛以防止不希望的副反应。

主要产物

由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生吡唑 N-氧化物,而还原可能产生各种氢化衍生物。

科学研究应用

1-(1H-吡唑-4-基)乙基环丙胺在科学研究中有多种应用:

化学: 它用作合成更复杂分子和材料的构建块。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗炎特性

医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在治疗炎症性疾病方面。

工业: 该化合物独特的结构特征使其成为材料科学和纳米技术领域的候选材料。

作用机制

1-(1H-吡唑-4-基)乙基环丙胺的作用机制涉及其与各种分子靶标的相互作用。吡唑环可以与生物大分子发生氢键和 π-π 相互作用,从而影响其功能。 环丙烷部分增加了分子的刚性,可能增强其结合亲和力和特异性 。

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Modifications and Purity Variations

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Purity and Isomerism : Compound 109 (purity 95.37%) and its isomer 110 (purity 100%) demonstrate that stereochemical differences significantly impact synthetic efficiency or stability .

- Substituent Effects : Introducing a pyridinyl group () reduces synthetic yield (17.9%) compared to simpler analogs, likely due to steric hindrance or reactivity challenges .

- Solubility Enhancement : The hydrochloride salt in (C13H16ClN3) suggests improved aqueous solubility compared to the parent amine, a critical factor in bioavailability .

Functional Group Comparisons

Pyrazole vs. Triazole ()

Compound 108 (1,2,4-triazol-3-yl analog) exhibits similar NMR and ESIMS profiles to pyrazole derivatives but shows marginally higher purity (99.46–99.94%). The triazole’s additional nitrogen may enhance hydrogen bonding or metabolic stability .

Cyclopropane vs. Piperidine ()

In , replacing cyclopropanamine with a piperidinyl group (e.g., compound 47) introduces conformational flexibility.

Ethyl vs. Methyl Linkers ()

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (, C9H15N3) differs in linker length (ethyl vs. methyl).

Spectral and Analytical Data

- NMR : Pyrazole protons in the target compound and analogs typically resonate at δ 7.5–8.5 ppm (1H NMR), while cyclopropane protons appear as multiplets near δ 0.5–1.5 ppm .

- Mass Spectrometry : ESIMS data consistently confirm molecular ions (e.g., [M+H]+ = 215 for ), validating synthetic routes .

- Chromatography : HPLC purity ≥95% for most analogs () underscores robust purification protocols, though isomer separation remains challenging (e.g., 94.45% purity for isomer I of 117) .

Implications for Drug Design

- Pyrazole Optimization : The pyrazole ring’s position and substituents (e.g., trifluoromethylpyridinyl in ) enhance target affinity or selectivity .

- Salt Formation : Hydrochloride salts () improve physicochemical properties, a strategy worth exploring for the target compound .

- Synthetic Challenges : Low yields in highlight the need for optimized coupling conditions when introducing bulky substituents .

生物活性

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, activity data, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to an ethyl group, which is further connected to a pyrazole moiety. The structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activity through interactions with various molecular targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives.

In Vitro Studies

Case Study: MCF-7 Cell Line

- IC50 Value : 1.88 μM

- Mechanism : The compound inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Case Study: B16-F10 Cell Line

- IC50 Value : 2.12 μM

- Significance : This indicates effectiveness against melanoma cells, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results indicate robust antibacterial activity, particularly against Gram-positive bacteria, suggesting the compound's potential as a lead for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Modifications at various positions on the pyrazole and cyclopropane rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

-

Substituent Variations :

- Substituting different alkyl groups on the pyrazole ring has shown to enhance activity.

- For instance, introducing an ethyl group instead of a methyl group on the nitrogen of the pyrazole increased inhibition potency significantly.

-

Activity Against Mutated Targets :

- The compound retains activity against mutated forms of oncogenic kinases, which is crucial for therapeutic applications in resistant cancer types.

Research and Development Insights

The ongoing research into this compound emphasizes its potential in drug development pipelines. The following aspects are being investigated:

- Metabolic Stability : Enhancements in metabolic stability are being sought to improve bioavailability.

- Selectivity Profiles : Research is focusing on optimizing selectivity for specific cancer types or bacterial strains to minimize side effects.

常见问题

Q. What synthetic routes are commonly employed for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between pyrazole derivatives and cyclopropanamine precursors. For example, copper(I)-catalyzed cross-coupling reactions with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C have been reported, yielding products after 48 hours . Purification involves liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients). Key optimization parameters include catalyst loading (e.g., CuBr), solvent choice, and reaction duration to maximize yield and minimize byproducts .

Q. How is the purity and structural integrity of this compound validated?

Characterization relies on nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). For instance, ¹H NMR in DMSO-d6 resolves peaks for the pyrazole ring (δ ~8.39 ppm) and cyclopropane protons (δ ~1.39–1.43 ppm), while HRMS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 215) . HPLC with UV detection (>95% purity) and supercritical fluid chromatography (SFC) are critical for assessing enantiomeric purity, especially when separating racemic mixtures using columns like Lux A1 .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

The pyrazole ring provides hydrogen-bonding capability, while the cyclopropane moiety introduces steric constraints and metabolic stability. The ethyl linker between the two groups modulates conformational flexibility, affecting interactions with hydrophobic protein pockets. These features are probed via structure-activity relationship (SAR) studies, such as substituting the pyrazole with halogens or modifying the cyclopropane with methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or MS data (e.g., shifts in pyrazole proton signals) may arise from tautomerism or impurities. For example, highlights isomers of pyrazole-carboxamide derivatives with distinct purity profiles (95–100%) despite similar NMR patterns. To resolve ambiguities, researchers should:

Q. What methodologies are effective for studying the compound’s binding affinity to biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff). For example, SPR studies on pyrazole derivatives have revealed nanomolar affinities for kinase targets. Competitive binding assays with fluorescent probes (e.g., ATP analogs) further validate selectivity. Additionally, X-ray crystallography using SHELX-refined protein-ligand structures can map interaction sites .

Q. How can enantiomeric separation challenges be addressed during synthesis?

Chiral SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) achieves baseline separation of enantiomers. For instance, a Lux A1 column with methanol co-solvent (30%) resolved enantiomers of a related pyrrole-carboxamide derivative, yielding >98% purity . Preferential crystallization or chiral auxiliaries during synthesis may also reduce racemization .

Q. What strategies mitigate side reactions in multicomponent syntheses involving cyclopropanamine?

Side reactions (e.g., cyclopropane ring-opening) are minimized by:

- Using anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Optimizing stoichiometry (e.g., limiting excess amines to avoid nucleophilic byproducts).

- Employing mild bases (e.g., Cs2CO3 instead of NaOH) to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。